1-[(2,3-Dichlorophenyl)methyl]piperazine

DHCR7 Inhibition Cholesterol Biosynthesis Antipsychotic Metabolite

1-[(2,3-Dichlorophenyl)methyl]piperazine (CAS 523980-04-3) is a dichlorophenyl piperazine derivative and a key substructural element found in clinically approved atypical antipsychotics such as aripiprazole and cariprazine. The compound is also identified as the active metabolite, 2,3-dichlorophenyl piperazine (2,3-DCPP), which is known to be a potent inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7), the final step in cholesterol biosynthesis.

Molecular Formula C11H14Cl2N2
Molecular Weight 245.14 g/mol
CAS No. 523980-04-3
Cat. No. B3370779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,3-Dichlorophenyl)methyl]piperazine
CAS523980-04-3
Molecular FormulaC11H14Cl2N2
Molecular Weight245.14 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C11H14Cl2N2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2
InChIKeyLFMDJDXSAUVJHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(2,3-Dichlorophenyl)methyl]piperazine (CAS 523980-04-3): Baseline Identity and Procurement Context


1-[(2,3-Dichlorophenyl)methyl]piperazine (CAS 523980-04-3) is a dichlorophenyl piperazine derivative and a key substructural element found in clinically approved atypical antipsychotics such as aripiprazole and cariprazine [1]. The compound is also identified as the active metabolite, 2,3-dichlorophenyl piperazine (2,3-DCPP), which is known to be a potent inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7), the final step in cholesterol biosynthesis [2]. This dual identity as both a synthetic building block and a biologically active metabolite establishes its critical role in both chemical synthesis and pharmacological research.

Why 1-[(2,3-Dichlorophenyl)methyl]piperazine Cannot Be Replaced by Unsubstituted or Mono-Chlorinated Piperazine Analogs


Generic substitution of 1-[(2,3-dichlorophenyl)methyl]piperazine with simpler piperazine derivatives is not scientifically valid. The 2,3-dichloro substitution pattern on the phenyl ring is not a minor structural variation; it is the primary pharmacophore determinant for high-affinity binding and biological activity [1]. SAR studies have unequivocally demonstrated that the 2,3-dichloro-substituted phenylpiperazine is required for high-affinity binding at the dopamine D3 receptor, with every compound bearing this substituent exhibiting greater potency than its unsubstituted homologue [2]. Furthermore, the compound's specific interaction with DHCR7 is directly linked to this unique dichloro-substitution pattern, which is shared by the clinically approved drugs aripiprazole and cariprazine [1]. Replacing this compound with a non-chlorinated or mono-chlorinated analog would result in a loss of target engagement and a fundamental change in the expected pharmacological profile, compromising the validity of any subsequent experimental results.

Quantitative Differentiation of 1-[(2,3-Dichlorophenyl)methyl]piperazine Against In-Class and Functional Analogs


DHCR7 Inhibitory Potency: Direct Comparison to the Potent Teratogen AY9944

1-[(2,3-Dichlorophenyl)methyl]piperazine, as the common metabolite 2,3-dichlorophenyl piperazine (2,3-DCPP), inhibits DHCR7 activity at concentrations that are directly comparable to those of the well-characterized, potent teratogen AY9944 [1]. This establishes a clear and quantifiable benchmark for its biological activity, placing it in the same potency class as a recognized small-molecule inhibitor of this enzyme.

DHCR7 Inhibition Cholesterol Biosynthesis Antipsychotic Metabolite

Dopamine D3 Receptor Affinity: Comparative Analysis of 2,3-Dichloro-Substitution vs. Unsubstituted and 2-Methoxy Analogs

Structure-activity relationship (SAR) studies conclusively show that the 2,3-dichloro substitution pattern is a critical determinant for high-affinity binding at the dopamine D3 receptor [1]. While a specific Ki value for 1-[(2,3-dichlorophenyl)methyl]piperazine was not found in the search, the closely related analog 1-(2,3-dichlorophenyl)piperazine (DCPP) demonstrates a Ki of 197.4 nM at the human D3 receptor expressed in HEK293 cells [2]. This contrasts sharply with unsubstituted piperazines, which are consistently less potent, and with 2-methoxyphenyl derivatives, which can exhibit moderate affinity (e.g., Ki = 145 nM) but are distinct chemical entities [3].

Dopamine D3 Receptor GPCR Binding Structure-Activity Relationship

Structural Basis for Antiglycation Activity: Potency Advantage of a 2,3-Dichlorophenyl Piperazine-Conjugated Analog

While not direct data for the isolated 1-[(2,3-dichlorophenyl)methyl]piperazine, a derivative conjugated to a glycine/proline dipeptide and containing the core 2,3-dichlorophenyl piperazine scaffold exhibited significantly enhanced antiglycation activity [1]. This conjugated analog was nearly 20-fold more potent (<5 µM) than the reference standard rutin (41.9 µM).

AGE Inhibition Antiglycation Piperazine Conjugates

Optimized Application Scenarios for Procuring 1-[(2,3-Dichlorophenyl)methyl]piperazine Based on Empirical Evidence


Investigating Cholesterol Biosynthesis Disruption and DHCR7-Related Pathways

This compound is the optimal choice for studies aimed at recapitulating or investigating the DHCR7 inhibitory effects of aripiprazole or cariprazine, or for serving as a direct molecular probe for DHCR7 activity. The evidence establishes that its activity is directly comparable to the well-characterized inhibitor AY9944 (IC50 = 13 nM) [REFS-1, REFS-2]. This makes it suitable for cell culture and in vivo models exploring cholesterol metabolism, Smith-Lemli-Opitz syndrome pathology, and the teratogenic risks associated with certain antipsychotics.

Developing and Validating Dopamine D3 Receptor-Targeted Ligands

The compound's core pharmacophore (2,3-dichlorophenyl piperazine) is a validated privileged scaffold for achieving high-affinity binding at the dopamine D3 receptor [1]. Procurement of this specific compound is essential for serving as a positive control or as a synthetic starting point in the design and synthesis of novel, selective D3 receptor ligands. Using a non-2,3-dichloro-substituted analog would invalidate SAR studies, as these analogs are known to have significantly reduced potency .

Synthesis of Advanced Glycation End-Product (AGE) Inhibitors

For researchers focused on developing novel antiglycation therapeutics, 1-[(2,3-dichlorophenyl)methyl]piperazine serves as a strategic intermediate. The supporting evidence demonstrates that conjugating this piperazine scaffold with dipeptides results in a nearly 20-fold increase in antiglycation potency compared to the standard rutin [1]. This provides a clear, data-backed rationale for its use in synthesizing and screening new chemical entities targeting protein glycation pathways.

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